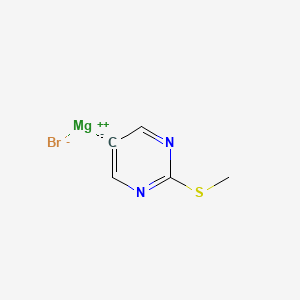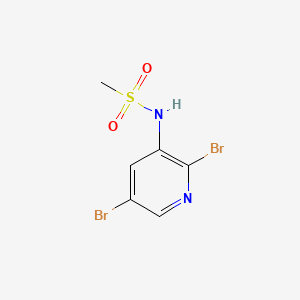![molecular formula C33H25O2P B14890874 (R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14890874.png)
(R)-(2'-methoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is a chiral phosphine oxide compound. It is known for its unique structural properties, which make it valuable in various chemical reactions and applications. The compound features a binaphthyl backbone with a methoxy group and a diphenylphosphine oxide moiety, contributing to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the binaphthyl backbone, which is then functionalized with a methoxy group.
Phosphine Introduction: The diphenylphosphine group is introduced through a reaction with a suitable phosphine precursor, such as diphenylphosphine chloride.
Oxidation: The final step involves the oxidation of the phosphine to the phosphine oxide using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine group can be further oxidized to form phosphine oxides.
Reduction: The compound can be reduced to regenerate the phosphine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed to substitute the methoxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Phosphine Oxides: Resulting from oxidation reactions.
Regenerated Phosphines: From reduction reactions.
Substituted Binaphthyl Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric synthesis and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of ®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide involves its interaction with various molecular targets and pathways:
Catalysis: As a ligand, it coordinates with metal centers to form active catalytic complexes that facilitate various chemical transformations.
Biological Interactions: The compound may interact with proteins and enzymes, influencing their activity and function.
Electronic Properties: In materials science, its unique electronic properties contribute to the performance of devices like OLEDs.
Comparación Con Compuestos Similares
Similar Compounds
®-Binaphthol: Another chiral binaphthyl compound used in asymmetric synthesis.
Diphenylphosphine Oxide: A simpler phosphine oxide without the binaphthyl backbone.
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A well-known chiral ligand used in various catalytic reactions.
Uniqueness
®-(2’-methoxy-[1,1’-binaphthalen]-2-yl)diphenylphosphine oxide is unique due to its combination of a chiral binaphthyl backbone with a methoxy group and a diphenylphosphine oxide moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C33H25O2P |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
1-(2-diphenylphosphorylnaphthalen-1-yl)-2-methoxynaphthalene |
InChI |
InChI=1S/C33H25O2P/c1-35-30-22-20-24-12-8-10-18-28(24)32(30)33-29-19-11-9-13-25(29)21-23-31(33)36(34,26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23H,1H3 |
Clave InChI |
OAUAPTQTUSEKHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


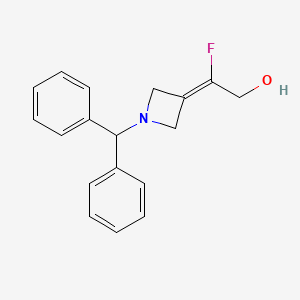
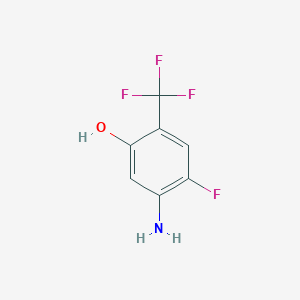
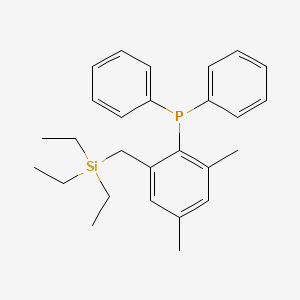
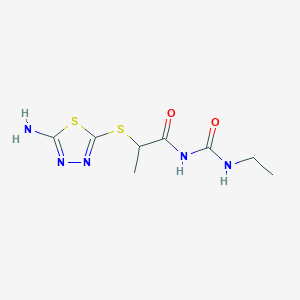
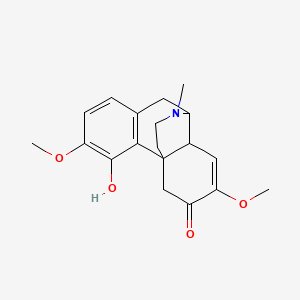

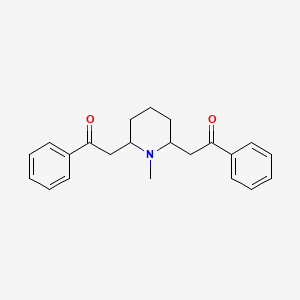
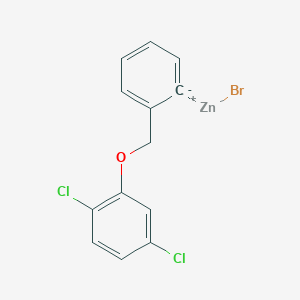
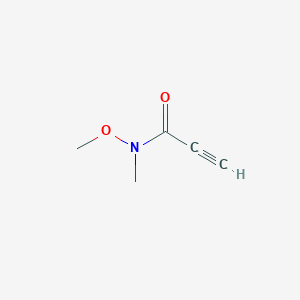
![(R)-5-Fluoro-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14890853.png)
![3-Fluoro-4-[(i-propyloxy)methyl]phenylZinc bromide](/img/structure/B14890859.png)

